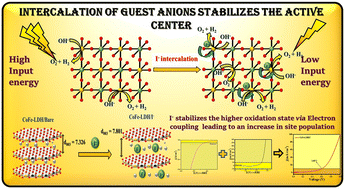Tuning the active sites and optimizing the d-spacing value in CoFe-LDH by ex situ intercalation of guest anions: an innovative electrocatalyst for overall water splitting reaction†
Catalysis Science & Technology Pub Date: 2023-09-29 DOI: 10.1039/D3CY00859B
Abstract
Tuning and stabilizing the surface-active sites is an important strategy to enhance electrocatalysts for the total water splitting reaction. Here, we present an interesting approach to modifying the interlayer distance via intercalating guest anions (I−, Br− and Cl−). Guest-anion-induced CoFe-LDHs were prepared by a simple wet chemical method. Among them, the largest anion (I−) provides a better OER, HER and total water splitting activity as compared to the smaller anions (Br−, Cl−). The as-synthesized I− anion intercalated CoFe-LDH shows the highest activity in the OER (oxygen evolution reaction) and HER (hydrogen evolution reaction) with lower overpotentials of 264 mV and 108 mV at a 50 mA cm−2 current density with the lowest Tafel values of 56.34 and 111.97 mV dec−1. The redox transformation from the cyclic voltammetric study reveals that the iodine anion allows more redox transformation, which leads to an increase in the active phase (CoOOH). In addition to this superior total electrode activity, the modified CoFe-LDH delivers high specific and intrinsic activity as compared to bare CoFe-LDH and similar reported catalysts, which was measured in terms of TOF calculation. After obtaining this remarkable response for the OER and HER, the CoFe-LDH/I− (as anode and cathode) was used in a two-electrode system in 1 M KOH solution, and required a cell voltage of 1.6 V to reach 10 mA cm−2 current density. In addition, XPS results suggest that cobalt loses its electron, suggesting that the electronic state of the cobalt ion increases upon intercalation of the I− anion. Thus, this reveals that the I− anion stabilizes the higher oxidation state of the cobalt ion via electron coupling.


Recommended Literature
- [1] Inside back cover
- [2] Reviews
- [3] Photochemical electron transfer though the interface of hybrid films of titania nano-sheets and mono-dispersed spherical mesoporous silica particles
- [4] Density functional theory-based investigation of HCN and NH3 formation mechanisms during phenylalanine pyrolysis†
- [5] Oxygen defect-induced localized surface plasmon resonance at the WO3−x quantum dot/silver nanowire interface: SERS and photocatalysis†
- [6] Two-phase oxidation of toluene derivatives by dioxygen using the 3-cyano-1-decylquinolinium ion as a photocatalyst†
- [7] An experimental and computational study to understand the lithium storage mechanism in molybdenum disulfide†
- [8] Lanthanide and actinide doped B12H122− and Al12H122− clusters: new magnetic superatoms with f-block elements†
- [9] Fast energy transfer within a self-assembled cyclic porphyrin tetramer†
- [10] Atomic Spectrometry Update—Inorganic Mass Spectrometry and X-ray Fluorescence Spectrometry

Journal Name:Catalysis Science & Technology
Research Products
-
4-Hydroxy-3-methoxybenzonitrile
CAS no.: 4421-08-3
-
CAS no.: 78-27-3
-
CAS no.: 111-58-0
-
CAS no.: 97-99-4









